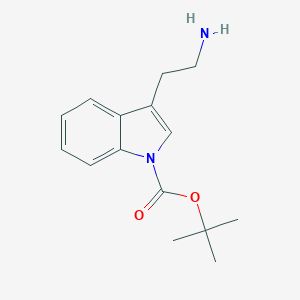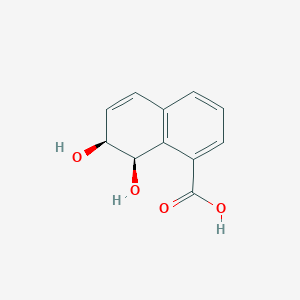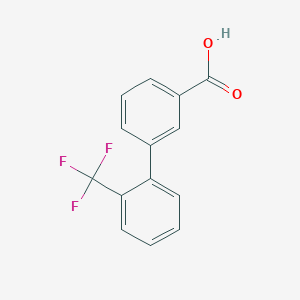
1-Boc-tryptamine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1-Boc-tryptamine involves various strategies, including the solvent-free, uncatalyzed asymmetric "ene" reactions which provide a general approach to α-trifluoromethylated tryptamines. These reactions yield Boc- and sulfinylamido-protected α-trifluoromethyltryptamines with high diastereoselectivity and yield by simply heating the reactants without a solvent. This method allows for the selective removal of protecting groups, enabling further chemical modifications (Mazzeo et al., 2017). Additionally, new synthetic technologies have been developed for constructing novel heterocycles and tryptamines, showcasing the versatility of synthetic approaches in creating 1-Boc-tryptamine derivatives (Nicolaou et al., 2009).
Wissenschaftliche Forschungsanwendungen
1. Construction of Heterocycles and Tryptamines
- Methods of Application: The N-Boc tryptamine is dissolved in dichloromethane (CH2Cl2) and treated with trifluoroacetic acid (TFA). The reaction mixture is stirred until all starting N-Boc compound is converted to the desired product .
- Results or Outcomes: The reaction leads to the formation of tryptamines, which are then purified by flash column chromatography on silica gel using ethyl acetate:hexanes mixtures as eluent .
2. Synthesis of β-Carboline Alkaloids
- Methods of Application: The cycloamination process involves the reaction of tryptamine with 1,4-butanediol in the presence of trifluoroacetic acid and a ruthenium catalyst .
- Results or Outcomes: The reaction results in the formation of harmicine, a tetracyclic structure, in a single step .
3. Synthesis of Indole Derivatives
- Application Summary: 1-Boc-tryptamine is used in the synthesis of indole derivatives, which are found in a diverse array of biologically significant natural compounds, including neurotransmitters like serotonin and complex alkaloids such as the clinically used anticancer agents vinblastine and mitomycin C, and the antihypertensive alkaloid reserpine .
- Results or Outcomes: The reaction results in the formation of various indole derivatives, each with its own unique set of biological activities .
4. Synthesis of Complex Heterocycles
- Application Summary: 1-Boc-tryptamine is used in the synthesis of complex heterocycles, which are key structures in many biologically active compounds .
- Methods of Application: The N-Boc tryptamine is dissolved in dichloromethane (CH2Cl2) and treated with trifluoroacetic acid (TFA). The reaction mixture is stirred until all starting N-Boc compound is converted to the desired product .
- Results or Outcomes: The reaction leads to the formation of complex heterocycles, which are then purified by flash column chromatography on silica gel using ethyl acetate:hexanes mixtures as eluent .
5. Synthesis of Natural Products
- Application Summary: 1-Boc-tryptamine is used in the synthesis of natural products. These natural products often contain complex heterocyclic structures, which are key to their biological activity .
- Methods of Application: The N-Boc tryptamine is dissolved in dichloromethane (CH2Cl2) and treated with trifluoroacetic acid (TFA). The reaction mixture is stirred until all starting N-Boc compound is converted to the desired product .
- Results or Outcomes: The reaction leads to the formation of natural products, which are then purified by flash column chromatography on silica gel using ethyl acetate:hexanes mixtures as eluent .
6. Synthesis of Bioactive Molecules
- Application Summary: 1-Boc-tryptamine is used in the synthesis of bioactive molecules, such as β-carboline alkaloids. These alkaloids have diverse biological activities and are potential drug candidates .
- Methods of Application: The synthesis involves a cycloamination process, where tryptamine reacts with 1,4-butanediol in the presence of trifluoroacetic acid and a ruthenium catalyst .
- Results or Outcomes: The reaction results in the formation of harmicine, a tetracyclic structure, in a single step .
Safety And Hazards
Zukünftige Richtungen
Tryptamines are naturally occurring compounds, which can derive from the amino acid tryptophan by several biosynthetic pathways . The report proposes several new directions and experiments to ascertain the role of DMT in the brain, including brain mapping of enzymes responsible for the biosynthesis of DMT, further studies to elaborate its presence and role in the pineal gland, a reconsideration of binding site data, and new administration .
Eigenschaften
IUPAC Name |
tert-butyl 3-(2-aminoethyl)indole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)17-10-11(8-9-16)12-6-4-5-7-13(12)17/h4-7,10H,8-9,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJFEUODIYFJEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363691 | |
| Record name | 1-Boc-tryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-tryptamine | |
CAS RN |
167015-84-1 | |
| Record name | 1-Boc-tryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate](/img/structure/B69587.png)


![4-[3-(Methoxycarbonyl)phenyl]-1-piperazinecarboxylic acid, 1,1-dimethylethyl ester](/img/structure/B69599.png)

